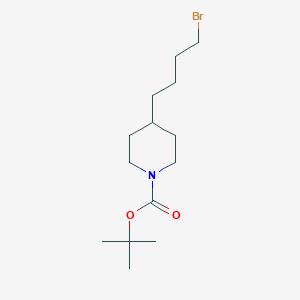

1-Boc-4-(4-bromobutyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

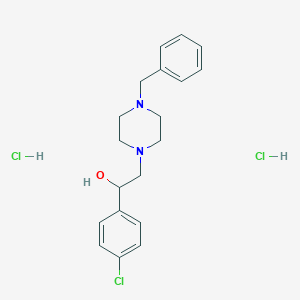

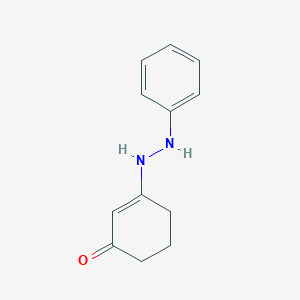

1-Boc-4-(4-bromobutyl)piperidine is a chemical compound with the CAS Number: 142355-81-5. Its IUPAC name is tert-butyl 4- (4-bromobutyl)-1-piperidinecarboxylate . It has a molecular weight of 320.27 . This compound is used as an intermediate in the manufacture of various pharmaceuticals .

Synthesis Analysis

The synthesis of 1-Boc-4-(4-bromobutyl)piperidine involves several steps. In one method, 4-N-Boc-piperidine-methanol is dissolved in diethyl ether, and carbon tetrabromide and PPh3 are added at room temperature . The reaction is allowed to stir for 18 hours at room temperature and then filtered over a pad of celite .Molecular Structure Analysis

The 1-Boc-4-(4-bromobutyl)piperidine molecule contains a total of 44 bonds. There are 18 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .Chemical Reactions Analysis

The chemical reactions involving 1-Boc-4-(4-bromobutyl)piperidine are complex and can lead to the formation of various piperidine derivatives . These reactions include intra- and intermolecular reactions, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications

Pharmacology

1-Boc-4-(4-bromobutyl)piperidine: plays a significant role in pharmacology as a precursor in the synthesis of various pharmacologically active compounds. Its piperidine core is a common motif in many therapeutic agents due to its ability to interact with biological targets. For instance, it’s used in the design of dual inhibitors for kinases like ALK and ROS1, which are crucial in cancer therapy .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate. It’s particularly valuable in the synthesis of substituted piperidines, which are important in creating a wide range of biologically active molecules. The bromobutyl side chain offers a reactive site for further functionalization, enabling the creation of complex molecules through subsequent synthetic steps .

Material Science

The applications of 1-Boc-4-(4-bromobutyl)piperidine in material science are emerging. Its structural properties can be utilized in the development of new materials, such as polymers with specific functionalities. The bromine atom provides a point of attachment for various side chains, which can alter the physical properties of the resulting materials .

Biochemistry

In biochemistry, 1-Boc-4-(4-bromobutyl)piperidine is used in the study of biochemical pathways and processes. It can act as a building block for compounds that mimic the structure of naturally occurring molecules, aiding in the exploration of enzyme-substrate interactions and other biochemical phenomena .

Medicinal Chemistry

This compound is invaluable in medicinal chemistry for drug design and discovery. Its structural flexibility allows it to be incorporated into a variety of drug candidates, potentially leading to treatments for diseases such as cancer, neurodegenerative disorders, and metabolic diseases. Its role in the synthesis of GPR119 agonists, which are explored as anti-obesity drugs, highlights its importance in this field .

Analytical Chemistry

In analytical chemistry, 1-Boc-4-(4-bromobutyl)piperidine can be used as a standard or reference compound in various analytical techniques, including NMR, HPLC, and LC-MS. Its well-defined structure and properties make it suitable for method development and calibration in the quantitative analysis of complex mixtures .

Safety and Hazards

Safety data sheets suggest that 1-Boc-4-(4-bromobutyl)piperidine is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life . Precautions should be taken to avoid breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Piperidines, including 1-Boc-4-(4-bromobutyl)piperidine, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely focus on improving synthesis methods and exploring new pharmaceutical applications for piperidine derivatives .

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of gpr119 selective agonists , which suggests that GPR119, a G protein-coupled receptor involved in glucose homeostasis, could be a potential target.

Mode of Action

Given its use in the synthesis of GPR119 agonists , it can be inferred that it might interact with this receptor, leading to changes in cellular signaling pathways

properties

IUPAC Name |

tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26BrNO2/c1-14(2,3)18-13(17)16-10-7-12(8-11-16)6-4-5-9-15/h12H,4-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSNDRCACPSZIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438711 |

Source

|

| Record name | tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142355-81-5 |

Source

|

| Record name | tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 142355-81-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)